Sargachromanol E
Description
Classification as a Marine-Derived Meroditerpenoid Chromanol
Sargachromanol E belongs to the class of meroterpenoids, which are natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway. nih.govrsc.org Specifically, it is classified as a meroditerpenoid, indicating that its terpenoid-derived portion is a C20 unit. The core of its structure features a chromanol ring, a heterocyclic compound that is a derivative of chroman. rsc.orgresearchgate.net The "sarga" prefix in its name points to its natural source, the brown algae of the genus Sargassum. nih.gov
Overview of Chromanols and Chromenols in Biological Systems
Chromanols and their unsaturated counterparts, chromenols, are a diverse group of compounds found in various photosynthetic organisms, including plants and algae. rsc.orgresearchgate.net This family of molecules is known for its significant biological activities, with vitamin E (tocopherols and tocotrienols) being the most well-known example. researchgate.netnih.gov In biological systems, chromanols often act as potent antioxidants due to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to neutralize free radicals. researchgate.net Their biological functions are diverse and include anti-inflammatory and anti-carcinogenic properties. rsc.org The lipophilic side chain of these molecules allows them to integrate into cellular membranes, where they can exert their protective effects.
Significance of Marine Algae as a Source of Bioactive Compounds
Marine algae, also known as seaweeds, are a rich and largely untapped resource of bioactive natural products. nih.gov These organisms thrive in complex and competitive environments, leading to the production of a vast array of secondary metabolites with unique chemical structures and potent biological activities. Compounds isolated from marine algae have demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties. The genus Sargassum, in particular, is a prolific producer of meroterpenoids like the sargachromanols.
Structure
2D Structure
3D Structure
Properties
CAS No. |
856414-54-5 |
|---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4S,5S,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-triene-4,5-diol |
InChI |
InChI=1S/C27H40O4/c1-18(2)15-24(29)25(30)20(4)11-7-9-19(3)10-8-13-27(6)14-12-22-17-23(28)16-21(5)26(22)31-27/h10-11,15-17,24-25,28-30H,7-9,12-14H2,1-6H3/b19-10+,20-11+/t24-,25-,27+/m0/s1 |
InChI Key |
YIWOAJFKIIOXPS-BXYCSXDPSA-N |
SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H]([C@H](C=C(C)C)O)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(C(C=C(C)C)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
856414-54-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sargachromanol E; Sargachromanol-E; |
Origin of Product |
United States |
Isolation and Source Elucidation of Sargachromanol E
Identification of Natural Sources
The brown alga Sargassum siliquastrum is a well-documented primary source of a variety of sargachromanols, including Sargachromanol E. nih.govwikipedia.org Research has successfully identified and performed preparative isolation of this compound from this marine alga. nih.gov The sargachromanol family of compounds isolated from S. siliquastrum is extensive, with at least 20 distinct members identified, designated Sargachromanol A through T. wikipedia.org Studies focusing on the bioactive components of this alga have frequently led to the isolation of related compounds such as Sargachromanol G and Sargachromanol I, further establishing S. siliquastrum as a rich source of this particular class of chemical entities. nih.govresearchgate.net
In addition to S. siliquastrum, the edible brown algae Sargassum horneri has been identified as an alternate natural source of this compound. This species is known for producing an array of phytochemicals, including various chromanols, polyphenols, and polysaccharides. nih.gov Research on S. horneri has led to the isolation of other related chromene compounds, such as Mojabanchromanol and Sargachromenol, indicating its significance as a source for this class of molecules. nih.govsemanticscholar.org
Methodologies for Isolation and Purification
The isolation of this compound from its natural algal sources is a systematic process that begins with extraction and is followed by advanced chromatographic purification steps.
Centrifugal Partition Chromatography (CPC) has been effectively utilized for the preparative isolation of this compound from Sargassum siliquastrum. nih.gov CPC is a liquid-liquid chromatography technique that operates without a solid support matrix; instead, it uses a strong centrifugal force to hold a liquid stationary phase in place while a liquid mobile phase is pumped through it. biopharminternational.comrotachrom.com This method allows for the efficient, one-step isolation of bioactive compounds from complex natural material extracts. nih.gov
In a specific application for isolating this compound, a chloroform (B151607) fraction of the algal extract was subjected to preparative CPC using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a 5:5:7:3 volumetric ratio. nih.gov This process successfully separated the chloroform fraction into multiple sub-fractions, with the fraction containing this compound being identified based on its bioactivity before structural elucidation. nih.gov
| Parameter | Condition | Source |
|---|---|---|
| Technique | Preparative Centrifugal Partition Chromatography (CPC) | nih.gov |
| Starting Material | Chloroform (CHCl3) fraction of Sargassum siliquastrum extract | nih.gov |
| Solvent System | n-hexane:ethyl acetate:methanol:water | nih.gov |
| Solvent Ratio (v/v) | 5:5:7:3 | nih.gov |
| Outcome | Separation of five fractions (A-E), with Fraction A identified as this compound | nih.gov |
Following initial fractionation, further purification is often achieved using other standard chromatographic techniques. While CPC can provide a high degree of purification in a single step, subsequent methods like silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC) are commonly employed to achieve high purity. nih.gov Preparative HPLC, in particular, is a valuable tool for separating structurally similar compounds, such as isomers, that may co-elute in other systems. researchgate.net
The identity and purity of the isolated this compound are confirmed through analytical techniques. Methods such as online-HPLC are used to screen initial fractions for the presence of target compounds. nih.gov Final structural confirmation is accomplished through spectroscopic analysis, including Liquid Chromatography-Mass Spectrometry (LC-MS-ESI), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data. nih.gov
The initial step in isolating this compound from dried algal biomass is solvent extraction. This process aims to create a crude extract containing the desired compounds. The choice of solvent is critical as it influences the efficiency and selectivity of the extraction. nih.gov Various organic solvents, including methanol, ethanol, chloroform, and ethyl acetate, are commonly used for extracting bioactive meroterpenoids from Sargassum species. nih.govresearchgate.net
| Solvent | Target Species | Observation | Source |
|---|---|---|---|
| Chloroform | Sargassum siliquastrum | Used to create the initial fraction for this compound isolation. | nih.gov |
| Ethanol | Sargassum serratifolium | Showed the highest levels of SHQA, SCM, and SQA. Considered most efficient for active components. | researchgate.net |
| Methanol | Sargassum fusiforme | Resulted in high total polyphenol and flavonoid content and high DPPH radical scavenging activity. | mdpi.com |
| Hot Water | Sargassum fusiforme | Provided the highest overall extraction yield by mass (19.0-25.0%). | mdpi.com |
| Ethyl Acetate | Sargassum serratifolium | Showed strong radical scavenging activities. | researchgate.net |
Advanced Structural Elucidation Methodologies of Sargachromanol E
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural determination of complex natural products like Sargachromanol E. ¹H NMR and ¹³C NMR spectra provide crucial information about the number and types of hydrogen and carbon atoms, respectively, within the molecule wikipedia.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov.
For this compound, 1D NMR data are instrumental in identifying characteristic proton and carbon signals corresponding to its benzopyran core and the extended tridecatriene side chain. The chemical shifts and coupling patterns in the ¹H NMR spectrum allow for the assignment of specific protons, while the ¹³C NMR spectrum reveals the carbon skeleton, including olefinic, aliphatic, and oxygenated carbons. mdpi.com.
Further detailed structural insights are obtained through 2D NMR experiments, which reveal correlations between different nuclei. Techniques such as:
Correlation Spectroscopy (COSY) : Identifies spin-coupled protons, establishing direct proton-proton connectivities within the molecule researchgate.netnih.gov.
Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with their directly attached carbons, providing insight into CH, CH₂, and CH₃ groups wikipedia.orgresearchgate.net.
Heteronuclear Multiple Bond Correlation (HMBC) : Reveals long-range correlations between protons and carbons across two or three bonds, which is critical for establishing quaternary carbon positions and connecting different molecular fragments wikipedia.orgresearchgate.netnih.gov.
Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides information about spatial proximity between protons, aiding in the determination of relative stereochemistry and conformational preferences researchgate.net.
The combined analysis of these NMR data allows for the unambiguous assignment of the entire carbon-hydrogen framework and the elucidation of the planar structure of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful analytical technique used to determine the exact molecular weight and elemental composition of a compound. For this compound, HR-ESI-MS plays a critical role in confirming its molecular formula, C₃₃H₅₂O₄ thegoodscentscompany.com. The technique provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass, which allows for the unambiguous assignment of the molecular formula by minimizing possible elemental compositions mdpi.comijpsonline.com.
Beyond molecular formula confirmation, ESI-MS can also provide valuable information about the compound's fragmentation patterns uni.lu. By inducing fragmentation of the protonated or deprotonated molecular ion (e.g., [M+H]⁺ or [M-H]⁻), characteristic daughter ions are produced. Analysis of these fragmentation pathways helps in piecing together the structural subunits of the molecule and confirming the presence of key functional groups and linkages, such as the benzopyran ring and the tridecatriene chain mdpi.comijpsonline.com.
Liquid Chromatography-Mass Spectrometry (LC-MS-ESI)
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS-ESI) is a hybrid technique that combines the separation power of liquid chromatography (LC) with the high sensitivity and selectivity of mass spectrometry (MS) ijpsonline.com. This integrated approach is particularly valuable for the analysis of complex natural product extracts, such as those derived from Sargassum siliquastrum, where this compound is found wikipedia.orgmdpi.com.
LC-MS-ESI allows for the efficient separation of this compound from co-eluting compounds and impurities present in the crude extract. The LC component ensures that individual compounds are introduced into the mass spectrometer sequentially, minimizing spectral overlap ijpsonline.com. Upon elution from the chromatographic column, this compound is ionized via electrospray ionization (ESI), typically forming protonated or deprotonated molecular ions. The subsequent mass analysis confirms the identity of this compound by matching its molecular ion and characteristic fragmentation patterns with known data or by providing new data for structural elucidation wikipedia.orgmdpi.com. This technique is essential for both the initial identification and the quality control of isolated this compound.
Stereochemical Characterization
The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's identity, profoundly influencing its biological activity and physical properties mdpi.com. For this compound, understanding its stereochemical configuration is paramount.
Determination of Enantiomeric Configuration
This compound exists as a single enantiomer, with its stereochemistry defined as (4S,5S,6E,10E) thegoodscentscompany.com. The determination of such absolute configurations in complex natural products often involves advanced chiroptical methods, which measure the interaction of chiral molecules with polarized light.
Key techniques for enantiomeric configuration determination include:
Electronic Circular Dichroism (ECD) Spectroscopy : This method measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting ECD spectrum provides a unique "fingerprint" that is highly sensitive to the molecule's three-dimensional structure and absolute configuration nih.govijpsonline.com.
Optical Rotation (OR) : While less definitive than ECD for complex structures, optical rotation measures the rotation of plane-polarized light by a chiral substance. It serves as an initial indicator of chirality and can be used in conjunction with other methods nih.gov.
Quantum Chemical Calculations : Modern computational chemistry, particularly time-dependent Density Functional Theory (TD-DFT) calculations, is frequently employed to predict the ECD or OR spectra of proposed stereoisomers nih.gov. By comparing the experimentally obtained ECD or OR spectrum with the theoretically calculated spectra for all possible enantiomers and diastereomers, the absolute configuration can be confidently assigned nih.govijpsonline.com. This integrated experimental and computational approach is a powerful tool for elucidating the stereochemistry of natural products.
Implications of Stereochemistry for Biological Activity
The stereochemistry of a chemical compound can profoundly influence its interactions with biological systems, thereby dictating its pharmacological properties, including potency, selectivity, and efficacy mdpi.comijpsonline.com. For marine polyphenolic compounds (MPCs), including this compound, stereochemistry plays a crucial role in their biological interactions and effectiveness ijpsonline.com.
The specific (4S,5S,6E,10E) configuration of this compound implies a defined three-dimensional shape that allows for specific binding and interactions with biological targets such as enzymes and receptors. Minor changes in stereochemistry can lead to significant differences in biological activity, as seen with other chiral drugs where one stereoisomer may be therapeutically active while another is inactive or even toxic mdpi.com.
General Meroditerpenoid Biosynthesis in Marine Algae
Meroditerpenoids are a class of natural products characterized by a mixed biosynthetic origin, combining a diterpenoid portion with an aromatic or polyketide-derived moiety. In marine algae, particularly brown algae (Phaeophyceae), these compounds exhibit remarkable structural diversity and are synthesized through pathways that merge elements of terpenoid and aromatic compound metabolism. The biosynthesis generally initiates with the formation of a polyprenyl chain, typically a diterpenoid, which is then coupled to a hydroquinone (B1673460) or a related aromatic precursor. This fundamental framework undergoes a series of enzymatic modifications, including cyclizations, oxidations, and rearrangements, to yield the vast array of meroditerpenoids observed in nature.
Precursor Compounds and Metabolic Origins
The assembly of the this compound molecule is a multi-step process that draws upon several key precursor compounds derived from distinct metabolic routes within the algal cell.
Role of Geranylgeranyltoluquinol
A pivotal precursor in the biosynthesis of many sargachromanols, including this compound, is geranylgeranyltoluquinol. This compound itself is a meroterpenoid, consisting of a toluquinol ring attached to a geranylgeranyl (C20) side chain. It serves as a common intermediate, providing the foundational structure that will be further modified to create the chromanol ring system.
Derivation from Delta-Tocotrienol (B192559) and Delta-Dehydro-tocotrienol
Strong evidence points to the derivation of sargachromanols from tocotrienols. Specifically, delta-tocotrienol and its oxidized counterpart, delta-dehydro-tocotrienol, are considered direct precursors. These molecules already possess the chromanol ring and a C16 side chain with three double bonds. The subsequent enzymatic modifications of the side chain of these tocotrienol (B1241368) precursors are what lead to the specific structure of this compound.
Homogentisate and Polyprenyl Pyrophosphate Pathways
The biosynthesis of the aromatic and isoprenoid portions of this compound originates from two fundamental metabolic pathways:
Homogentisate Pathway: The aromatic core of the chromanol ring is derived from homogentisic acid (HGA). HGA is synthesized from the amino acid tyrosine via the shikimate pathway. This pathway is a common route for the production of aromatic compounds in plants and algae.
Polyprenyl Pyrophosphate Pathway: The diterpenoid side chain is constructed from isoprene (B109036) units supplied by the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids of algae. This pathway generates isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the building blocks of all isoprenoids. These units are sequentially added to form geranylgeranyl pyrophosphate (GGPP), the precursor to the diterpenoid side chain.
The condensation of homogisate with a polyprenyl pyrophosphate, such as geranylgeranyl pyrophosphate, is a key step that merges these two pathways and leads to the formation of the initial meroterpenoid skeleton.
Enzymatic Steps and Regulation in Chromanol Formation
The formation of the characteristic chromanol ring is a critical step in the biosynthesis of this compound. This cyclization is catalyzed by a class of enzymes known as tocopherol cyclases. These enzymes facilitate the intramolecular cyclization of the prenylated hydroquinone intermediate, forming the heterocyclic ring of the chromanol.
While the initial cyclization is a key event, the subsequent modifications of the side chain to yield the final structure of this compound involve a series of enzymatic reactions that are less well-characterized. These likely include oxidations, reductions, and other transformations catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases.
The regulation of these biosynthetic pathways in brown algae is thought to be complex and responsive to various environmental and developmental cues. Factors such as light intensity, nutrient availability, and herbivory pressure can influence the production of secondary metabolites like this compound, likely through the transcriptional regulation of key biosynthetic genes.
Localization of Biosynthetic Pathways within Cellular Compartments
In photosynthetic organisms, the biosynthesis of isoprenoid-derived molecules, including the precursors to this compound, is compartmentalized within specific organelles. The early steps of the MEP pathway, which produces IPP and DMAPP, are known to occur in the plastids (chloroplasts) of algae.
The chloroplasts of brown algae are distinct from those of higher plants, being surrounded by four membranes, a feature that reflects a more complex evolutionary history involving secondary endosymbiosis. The subsequent steps of meroterpenoid biosynthesis, including the condensation of the aromatic and isoprenoid precursors and the final modifications to form this compound, are also believed to be associated with the plastid. In higher plants, the final steps of tocopherol (a related chromanol) biosynthesis are localized to the inner envelope of the chloroplast and associated structures called plastoglobules. It is plausible that a similar subcellular localization exists in brown algae, with the intricate membrane systems of their complex plastids providing the necessary environment for these enzymatic reactions. However, the precise localization of all the enzymes involved in the this compound biosynthetic pathway within the cellular compartments of Sargassum species remains an active area of research.
Conclusion
Sargachromanol E stands out as a promising marine-derived natural product with significant anti-inflammatory properties. Its unique meroditerpenoid chromanol structure, sourced from Sargassum algae, underpins its potent biological activity. While its biosynthesis and laboratory synthesis require further investigation, the detailed elucidation of its mechanism of action in inhibiting the NF-κB and MAPK signaling pathways highlights its potential for further research and development in the context of inflammatory conditions. The continued exploration of this compound and related compounds from marine sources will undoubtedly contribute to the discovery of new and effective therapeutic agents.
Synthetic Approaches and Derivatization Strategies for Sargachromanol E
Chemo-Enzymatic and Biocatalytic Syntheses
Chemo-enzymatic and biocatalytic approaches offer powerful tools for the synthesis of complex natural products like Sargachromanol E, leveraging the high selectivity and efficiency of enzymes for key transformations. nih.gov While a complete chemo-enzymatic total synthesis of this compound has not been extensively documented, established biocatalytic methods for the synthesis of the chromanol core and the modification of terpenoid side chains provide a roadmap for its potential synthesis.
Biocatalytic strategies can be envisioned for several key steps in the synthesis of this compound. For instance, the formation of the chiral chromanol ring, a critical structural motif, could be achieved through the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of a corresponding ketone precursor. mdpi.comnih.gov Additionally, enzymes such as lipases and esterases could be employed for the kinetic resolution of racemic intermediates, ensuring the desired stereochemistry of the final product. nih.gov The functionalization of the diterpenoid side chain could also benefit from biocatalysis, with enzymes like cytochrome P450 monooxygenases capable of introducing hydroxyl groups at specific positions, a common feature in natural chromanols.
A hypothetical chemo-enzymatic route to this compound could involve the chemical synthesis of a key intermediate containing the diterpenoid side chain and a precursor to the aromatic portion of the chromanol ring. This intermediate could then be subjected to a series of enzymatic transformations to construct the chromanol core with the correct stereochemistry. The inherent selectivity of enzymes would minimize the need for protecting groups and reduce the number of synthetic steps, leading to a more efficient and environmentally friendly process.
Biomimetic Synthesis Approaches
Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. The biosynthesis of tocochromanols, which share the chromanol core with this compound, involves the cyclization of a prenylated quinone precursor catalyzed by a tocopherol cyclase. nih.gov A biomimetic approach to this compound would likely involve the synthesis of a diterpenyl-substituted hydroquinone (B1673460) precursor, which could then undergo a biomimetic cyclization to form the chromanol ring.
This cyclization could be promoted by various catalysts that mimic the enzymatic environment, such as Lewis acids or organocatalysts. The challenge in this approach lies in controlling the stereoselectivity of the cyclization to obtain the desired enantiomer of this compound. Nature achieves this with high precision through the chiral pocket of the enzyme, a feature that is difficult to replicate with small molecule catalysts. Recent advances in asymmetric catalysis, however, offer promising avenues for achieving high enantioselectivity in such biomimetic transformations. researchgate.net
De Novo Synthesis Considerations for Industrial Production
Strategies for the industrial-scale production of complex natural products often involve the development of robust and scalable chemical processes. nih.govrsc.org For this compound, this could involve the optimization of key chemical reactions, such as the coupling of the diterpenoid side chain to the aromatic precursor, and the development of efficient purification methods, such as industrial chromatography.
Furthermore, the integration of biocatalytic or chemo-enzymatic steps into the synthetic route could offer significant advantages for industrial production. The use of enzymes can lead to higher yields and selectivities, reduce the need for hazardous reagents, and simplify downstream processing, ultimately leading to a more sustainable and cost-effective manufacturing process.
Design and Synthesis of Novel this compound Derivatives and Analogues
The promising anti-inflammatory and antioxidant properties of this compound have spurred interest in the design and synthesis of novel derivatives and analogues with enhanced therapeutic potential. nih.govresearchgate.netnih.gov These efforts are guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity of the parent compound.
Structure-guided modifications of this compound focus on altering specific parts of the molecule to improve its interaction with biological targets. The chromanol core, with its phenolic hydroxyl group, is crucial for the antioxidant activity of the molecule. mdpi.com Modifications to this part of the structure, such as the introduction of additional hydroxyl or methoxy (B1213986) groups, could modulate its antioxidant and anti-inflammatory properties.
Computational modeling and docking studies can be employed to predict how modifications to the this compound scaffold might affect its binding to target proteins involved in inflammatory pathways. This information can then be used to guide the synthesis of new analogues with improved potency and selectivity. mdpi.com
For example, increasing the polarity of the side chain could improve the water solubility and bioavailability of the compound, while introducing specific functional groups could enhance its binding to target proteins. The synthesis of a library of this compound analogues with diverse side chains would be a valuable tool for systematically exploring the SAR of this class of compounds and identifying new leads for drug discovery.
Preclinical Biological Activities and Elucidation of Molecular Mechanisms of Action of Sargachromanol E
Anti-Inflammatory Activities
Sargachromanol E has demonstrated significant anti-inflammatory activities, effectively reducing inflammatory responses in various cellular models. nih.govontosight.ai
A key aspect of this compound's anti-inflammatory action involves its ability to inhibit inflammatory responses induced by lipopolysaccharide (LPS). LPS, a component of Gram-negative bacterial cell walls, is a potent immunostimulant widely used to trigger inflammatory cascades in experimental models. mdpi.com Studies have shown that this compound significantly reduced the inflammatory response in LPS-stimulated RAW 264.7 macrophages. nih.gov This inhibition extends to the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
This compound exerts its anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is a crucial intracellular signaling cascade that regulates various cellular processes, including inflammation, in response to external stimuli like LPS. nih.govmdpi.commdpi.com The ability of this compound to interfere with this pathway highlights a central mechanism of its action.
Detailed research indicates that this compound suppresses the phosphorylation of key components within the MAPK pathway. Specifically, it decreased LPS-induced phosphorylation of p38 and ERK1/2. nih.gov Related compounds, such as sargachromanol G, have also been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner in LPS-stimulated RAW 264.7 cells, suggesting a common mechanism within the sargachromanol family. researchgate.netnih.gov These three protein kinases are typically activated by inflammatory stimuli, leading to the transcription of pro-inflammatory genes. By inhibiting their phosphorylation, this compound effectively dampens the inflammatory signaling cascade. nih.govmdpi.com
This compound also regulates the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous genes involved in inflammatory and immune responses. core.ac.uksemanticscholar.org Activation of NF-κB is a hallmark of inflammatory conditions, leading to the production of various pro-inflammatory mediators and cytokines.
A critical step in NF-κB activation is the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α. This degradation allows NF-κB to translocate to the nucleus and initiate gene transcription. Sargachromenol, a related compound, has been shown to inhibit the activation of NF-κB by preventing the degradation of IκB-α in LPS-stimulated cells. nih.gov Similarly, sargachromanol G inhibited the phosphorylation of IκB-α in a dose-dependent manner in LPS-stimulated RAW 264.7 cells, thereby preventing NF-κB activation and its translocation to the nucleus. researchgate.netresearchgate.netnih.gov This mechanism is crucial for its anti-inflammatory efficacy.
This compound significantly downregulates the production and release of a range of pro-inflammatory mediators and cytokines. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin E2 (PGE2). nih.govfrontiersin.org
The inhibitory effects of this compound on these key inflammatory markers are summarized in the table below:
Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Mediators and Cytokines in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator/Cytokine | Effect of this compound | Quantitative Data (IC50) | Citation |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibited protein expression | 12.5 µM (for iNOS protein) | frontiersin.org |
| Cyclooxygenase-2 (COX-2) | Inhibited protein expression | - | nih.govfrontiersin.org |
| Prostaglandin E2 (PGE2) | Reduced release | 12.5 µM | nih.govfrontiersin.org |
| Nitric Oxide (NO) | Reduced production | - | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced release | >25 µM | nih.govfrontiersin.org |
| Interleukin-1 beta (IL-1β) | Reduced release | >15 µM | nih.govfrontiersin.org |
Antioxidant and Photo-Protective Activities
Inhibition of Ultraviolet A (UVA)-Induced Skin Aging in Dermal Fibroblasts
Suppression of Intracellular Reactive Oxygen Species (ROS) Formation
This compound demonstrates a notable capacity to suppress the formation of intracellular reactive oxygen species (ROS). Studies in ultraviolet A (UVA)-irradiated human dermal fibroblasts (HDF cells) have shown that this compound effectively decreases UVA-induced intracellular ROS production. mdpi.comcapes.gov.brnih.gov This suppressive effect on ROS formation is a key aspect of its antioxidant activity, contributing to the protection of cells from oxidative damage. capes.gov.brnih.govspringermedizin.deresearchgate.netencyclopedia.pubresearchgate.net Furthermore, this compound, along with other chromanols, has been observed to significantly restore glutathione (B108866) (GSH) levels in hydrogen peroxide (H2O2)-stimulated HT1080 cells, indicating its role in bolstering the cellular antioxidant defense system. encyclopedia.pub A meroterpenoid-rich extract containing this compound also demonstrated a dose-dependent reduction in ROS in HepG2 cells stimulated with tert-butyl hydroperoxide (t-BHP). researchgate.netencyclopedia.pub
Reduction of Membrane Protein Oxidation and Lipid Peroxidation
Beyond ROS suppression, this compound actively contributes to the reduction of oxidative damage to cellular components. Research indicates its ability to decrease UVA-induced membrane protein oxidation and lipid peroxidation in human dermal fibroblasts. mdpi.comcapes.gov.brnih.gov This protective effect against the oxidation of crucial cellular macromolecules underscores its potential in combating oxidative stress-related cellular damage. capes.gov.brnih.govresearchgate.net
Modulation of Matrix Metalloproteinases (MMPs) Expression (MMP-1, MMP-2, MMP-9)
This compound plays a role in modulating the expression of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix and tissue remodeling. In UVA-irradiated human dermal fibroblasts, this compound has been shown to reduce the expression of MMP-1, MMP-2, and MMP-9. mdpi.comcapes.gov.brnih.gov This reduction in collagenase expression is significant, as elevated MMP levels are often associated with various pathological conditions, including skin aging and cancer progression. capes.gov.brnih.gov
Upregulation of Tissue Inhibitor of Metalloproteinase (TIMP) Genes (TIMP1, TIMP2)
The modulatory effects of this compound on MMPs are complemented by its ability to upregulate the expression of tissue inhibitors of metalloproteinases (TIMPs). The observed reduction in MMP-1, MMP-2, and MMP-9 expression by this compound is associated with an increase in the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and TIMP-2. mdpi.comcapes.gov.brnih.govulisboa.pt This upregulation of TIMP genes suggests a mechanism by which this compound helps maintain the balance between extracellular matrix synthesis and degradation, contributing to tissue integrity. mdpi.comcapes.gov.brnih.govulisboa.pt
Inhibition of Activator Protein 1 (AP-1) Signaling Pathway
This compound has been found to inhibit the transcriptional activation of the activator protein 1 (AP-1) signaling pathway. In UVA-irradiated human dermal fibroblasts, treatment with this compound suppressed the AP-1 signaling pathway, which is typically activated by UVA irradiation. capes.gov.brnih.gov The AP-1 pathway is a crucial regulator of gene expression involved in various cellular processes, including inflammation, proliferation, and extracellular matrix degradation. Its inhibition by this compound suggests a mechanism for its protective effects against UVA-induced cellular damage and aging. capes.gov.brnih.gov
Anticancer and Cytotoxic Activities
This compound exhibits significant anticancer and cytotoxic activities against various cancer cell lines. It has been isolated from Sargassum siliquastrum and demonstrated potent effects on different types of human cancer cells. mdpi.commdpi.comresearchopenworld.comresearchgate.net
Studies have shown that this compound, along with Sargachromanol D and P, exerts strong cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of cell growth, highlight its potent cytotoxic effects. researchopenworld.comresearchgate.net
| Cell Line | IC50 (µg/mL) for this compound researchopenworld.comresearchgate.net |
| AGS (Gastric Cancer Cells) | 0.7 |
| HT-29 (Colorectal Adenocarcinoma Cancer Cells) | 0.5 |
| HT-1080 (Human Fibrosarcoma Cells) | 5.7 |
These findings indicate that this compound possesses considerable cytotoxic potential against a range of cancer types. researchopenworld.comresearchgate.net
Induction of Apoptosis in Cancer Cell Lines (e.g., HL-60 Leukemia Cells)
A key mechanism underlying the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cell lines. Specifically, this compound has been shown to inhibit the growth of HL-60 leukemia cells by inducing caspase-3 dependent apoptosis. mdpi.commdpi.com This induction of apoptosis is characterized by DNA fragmentation, which leads to the accumulation of cells in the sub-G1 phase of the cell cycle. mdpi.com
Furthermore, this compound modulates the expression of key apoptotic regulatory proteins. It has been observed to reduce the expression of Bcl-xL, an anti-apoptotic protein, while simultaneously enhancing the expression of Bax, a pro-apoptotic protein. mdpi.com This shift in the Bax/Bcl-xL ratio favors the apoptotic pathway, contributing to the elimination of cancer cells. mdpi.com
Caspase-3 Dependent Apoptosis Pathway
This compound (SE) has been shown to induce apoptosis in human leukemia HL-60 cells in a dose-dependent manner. nih.gov This apoptotic induction is characterized by the formation of apoptotic bodies, DNA fragmentation, and the accumulation of DNA in the sub-G1 phase of the cell cycle. nih.gov A crucial aspect of SE's pro-apoptotic mechanism involves the activation of caspase-3, a key executioner protease in the apoptotic cascade. nih.govscholarsportal.infocore.ac.ukwikipedia.orgmdpi.com Further supporting this mechanism, the use of z-DEVD-fmk, a specific caspase-3 inhibitor, significantly attenuated the cytotoxicity, apoptotic features, and cleavage of poly (ADP-ribose) polymerase (PARP) induced by SE, underscoring the central role of caspase-3 in its cell death pathway. nih.gov
Modulation of Bcl-xL and Bax Protein Expression
The induction of apoptosis by this compound is intricately linked to its modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of programmed cell death. nih.govmdpi.commdpi.com Specifically, studies have demonstrated that this compound induces apoptosis by downregulating the anti-apoptotic protein Bcl-xL and simultaneously upregulating the pro-apoptotic protein Bax. nih.govscholarsportal.infosemanticscholar.orgresearchgate.netulisboa.pt This shift in the balance between pro- and anti-apoptotic proteins is a common mechanism by which compounds trigger the intrinsic apoptotic pathway. mdpi.com
Inhibition of Specific Kinase Activity in Cancer Pathways
Beyond its direct apoptotic induction, this compound has demonstrated potential in targeting specific kinase activities involved in cancer progression, particularly within oral squamous cell carcinoma (OSCC).
Targeting RAC-alpha Serine/Threonine-Protein Kinase (Akt1)
RAC-alpha serine/threonine-protein kinase (Akt1) is known to be upregulated in oral squamous cell carcinoma, contributing to cancer cell survival and proliferation. nih.govtandfonline.comnih.govresearchgate.net Computational simulations, specifically molecular docking studies, have identified this compound as one of the top four marine-derived compounds with potential inhibitory activity against Akt1. nih.govtandfonline.comnih.govresearchgate.net These studies indicated significant binding affinities for Akt1, with values ranging from -9.5 kcal/mol to -10.8 kcal/mol for the selected compounds, including this compound. tandfonline.comnih.gov
Targeting RAC-beta Serine/Threonine-Protein Kinase (Akt2)
Similar to Akt1, RAC-beta serine/threonine-protein kinase (Akt2) is also overexpressed in oral squamous cell carcinoma. nih.govtandfonline.comnih.govresearchgate.net this compound has also been identified as a potential inhibitor of Akt2 through virtual screening, suggesting its ability to interfere with this crucial signaling pathway in cancer. nih.govtandfonline.comnih.govresearchgate.net The binding affinities for Akt2 with the selected marine-based chemicals, including this compound, were found to be in the range of -9.2 kcal/mol to -11.4 kcal/mol, indicating a strong interaction. tandfonline.comnih.gov
Cytotoxicity against Various Carcinoma Cell Lines (e.g., AGS, HT-29, HT-1080)
This compound, isolated from Sargassum siliquastrum, has exhibited potent cytotoxic effects against a variety of human carcinoma cell lines. omicsonline.orgresearchopenworld.comresearchopenworld.comfrontiersin.orgresearchgate.net Its efficacy has been demonstrated against gastric cancer (AGS), colon cancer (HT-29), and human fibrosarcoma (HT-1080) cells. omicsonline.orgresearchopenworld.comresearchopenworld.comfrontiersin.orgresearchgate.net The half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of cell growth, are presented in the table below, showcasing its strong cytotoxic potential. omicsonline.orgfrontiersin.orgresearchgate.net
Table 1: Cytotoxic Activity of this compound against Various Human Carcinoma Cell Lines
| Cell Line | Cancer Type | IC50 (μg/mL) omicsonline.orgfrontiersin.orgresearchgate.net |
| AGS | Gastric Cancer | 0.7 |
| HT-29 | Colon Cancer | 0.5 |
| HT-1080 | Human Fibrosarcoma | 5.7 |
Cardiovascular and Vascular-Related Activities
Beyond its anticancer properties, this compound also demonstrates significant activities relevant to cardiovascular and vascular health. It primarily functions through vasorelaxation and antioxidant mechanisms.
This compound influences vascular smooth muscle cells by inhibiting calcium channels. mdpi.comresearchgate.net This inhibition reduces the influx of calcium ions into these cells, which is crucial for blood vessel contraction, thereby leading to the relaxation of the muscles in the vessel walls. mdpi.comresearchgate.net Furthermore, this compound possesses notable antioxidant properties. mdpi.comresearchgate.netacs.org It effectively reduces oxidative stress by neutralizing free radicals, unstable molecules that can cause damage to cells and tissues. mdpi.comresearchgate.net The chromanol core structure of this compound, particularly the hydroxyl group at the sixth carbon, is considered vital for its antioxidant activity. researchgate.net
In addition to its direct vascular effects, this compound exhibits anti-inflammatory capabilities. omicsonline.orgnih.govfrontiersin.org It has been shown to significantly decrease inflammatory responses by reducing the levels of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO) synthase, phosphate (B84403) P38, phosphate ERK1/2, LPS-stimulated tumor-necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin E2 (PGE2) release, primarily through the MAPK pathway. omicsonline.orgnih.govfrontiersin.org These multifaceted bioactivities, including antioxidant, anti-inflammatory, and vasorelaxant effects, underscore the potential of this compound as a promising compound for the prevention and treatment of cardiovascular diseases. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua
Vasorelaxant Effects
This compound acts as a vasorelaxant, contributing to the relaxation of blood vessels and a reduction in blood pressure. mdpi.comresearchgate.net This effect is primarily mediated through two key mechanisms: the inhibition of calcium channels and the reduction of oxidative stress. mdpi.com The compound's inherent antioxidant properties enable it to neutralize free radicals, thereby protecting blood vessels from damage and inflammation, which further promotes vasorelaxation. mdpi.com
Calcium Channel Inhibition in Vascular Smooth Muscle Cells
A significant mechanism underlying the vasorelaxant effects of this compound involves its action on vascular smooth muscle cells (VSMCs). mdpi.com this compound inhibits calcium channels within these cells. mdpi.com Normally, the influx of calcium ions into VSMCs is a critical step that contributes to the contraction of blood vessels. By blocking these channels, this compound reduces the entry of calcium, leading to the relaxation of the muscles in the vessel walls. mdpi.com While the specific types of calcium channels (e.g., L-type, T-type voltage-gated calcium channels) directly inhibited by this compound are not explicitly detailed in the provided context, the general mechanism of calcium channel blockade in VSMCs is confirmed.
Potential for Enhancing Insulin (B600854) Sensitivity
As a chromanol, this compound is categorized within the broader class of marine polyphenolic compounds (MPCs). mdpi.comthegoodscentscompany.com MPCs are recognized for their beneficial bioactivities that can contribute to improved insulin sensitivity. These general mechanisms include enhanced glucose uptake, activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), reduced inflammation, and improved mitochondrial functions. mdpi.com Research has indicated that this compound (referred to as Ss-10 in one study) was identified as "most active" in contexts related to "fat diet-induced insulin resistance." core.ac.uk However, specific detailed research findings or quantitative data tables directly demonstrating this compound's precise mechanisms or extent of enhancing insulin sensitivity are not explicitly provided in the current search results.
Influence on Lipid Metabolism
Marine polyphenols, including chromanols such as this compound, are known to influence lipid metabolism. mdpi.com The primary way these compounds exert their effect is by reducing oxidative stress, which is a factor known to impact lipid storage and breakdown. mdpi.com Furthermore, the lipophilicity, size, and shape of a compound can influence its ability to interact with lipid membranes and various metabolic pathways, thereby affecting lipid metabolism. mdpi.com While marine polyphenols generally possess the potential to directly enhance lipid metabolism, specific detailed research findings or data tables focusing solely on this compound's direct influence on lipid metabolism are not explicitly available in the provided information.
Enzyme Inhibitory Activities
Acetylcholinesterase Inhibition
While other sargachromanols, specifically Sargachromanol I and Sargachromanol G, have been reported to exhibit potent acetylcholinesterase (AChE) inhibitory activities (with IC50 values of 0.79 µM and 1.81 µM, respectively, for AChE) nih.gov, direct and specific data regarding the acetylcholinesterase inhibitory activity of this compound is not available in the provided search results.
Isocitrate Inhibition
The class of sargachromanols has been investigated for its inhibitory activities toward isocitrate lyase (ICL), an enzyme found in organisms such as Candida albicans. nih.gov Studies have shown that certain sargachromanols (specifically compounds 12, 13, and 16, representing some members of the Sargachromanol A-P series) exhibited moderate ICL inhibitory activity. nih.gov However, specific data directly linking this compound to isocitrate lyase inhibition is not explicitly provided in the current search results.
Structure Activity Relationship Sar Investigations of Sargachromanol E
Impact of Chromanol Core Structure on Biological Activities
The chromanol core, specifically the 6-hydroxy-chromanol structure, is a fundamental determinant of Sargachromanol E's biological activities, particularly its antioxidant capacity. mdpi.comnih.gov This core is analogous to the active moiety found in vitamin E (tocopherols and tocotrienols), which are well-known for their antioxidant properties. nih.govresearchgate.netrsc.orgmdpi.com
Antioxidant Activity: The hydroxyl group at the sixth carbon of the chromanol core is highly reactive towards free radicals, facilitating the reduction of oxidative stress. mdpi.com This phenolic hydroxyl group enables the hydrogen atom transfer (HAT) mechanism, a primary pathway for radical scavenging, and allows for resonance stabilization across the conjugated ring system. nih.govmdpi.com
Anti-inflammatory Effects: The chromanol core, as part of the broader class of chromanols and chromenols, contributes to anti-inflammatory activities. This compound has been shown to significantly reduce inflammatory responses by decreasing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This effect is partly mediated through the inhibition of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Role of Side Chain Modifications (Prenyl Groups) on Efficacy and Selectivity
This compound possesses various prenyl groups (isoprenoid side chains) attached to its chromanol core. mdpi.comresearchgate.net These side chain modifications significantly influence the compound's biological activity, affecting its interaction with enzymes, receptors, and cellular membranes. frontiersin.orgmdpi.comresearchgate.net
Diversity and Activity: Sargachromanols exhibit high structural diversity due to variations in their side chains, including different lengths (di-, sesqui-, mono-, and hemiterpenes) and chemical modifications (e.g., hydroxylation, aldehyde groups, cyclization). frontiersin.orgnih.govresearchgate.netresearchgate.net This diversity can lead to varied biological effects. For instance, Sargachromanol D, E, and G have all demonstrated anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages, with this compound often being the most effective in inhibiting nitric oxide formation. frontiersin.org
Membrane Permeability and Interaction: The lipophilicity conferred by the prenyl side chain is crucial for the compound's ability to interact with biological membranes and for cellular uptake. researchgate.netgjhsr.org This is analogous to tocotrienols, which have unsaturated prenyl side chains that enhance their permeability through cell membranes compared to saturated tocopherols. researchgate.net
Specific Effects: Studies on other chromanols suggest that oxidative modifications of the terminal side chain can increase anti-inflammatory activities. frontiersin.orgnih.gov For instance, the presence of hydroxyl groups at specific positions (e.g., C-9' and/or C-10' in some sargachromanols) has been linked to inhibitory activity against Na+/K+-ATPase. nih.gov
Electronic Properties and Their Influence on Antioxidant Mechanisms
The electronic properties of this compound play a critical role in its antioxidant mechanisms. Density Functional Theory (DFT) studies have been employed to analyze these properties and their correlation with antioxidant activity. acs.orgnih.govresearchgate.netfigshare.comnih.gov
Key Descriptors: Important physicochemical descriptors characterizing antioxidant ability include:
O–H Bond Dissociation Enthalpy (BDE): A lower BDE for the phenolic O–H bond indicates easier hydrogen atom transfer, enhancing radical scavenging activity. nih.govmdpi.comacs.orgnih.gov
Adiabatic Ionization Potential (IP): Lower IPs suggest a greater ease of electron transfer, which is relevant for single-electron transfer (SET) mechanisms. acs.orgnih.gov
Proton Dissociation Enthalpy (PDE) and Proton Affinity (PA): These parameters are important for mechanisms involving proton transfer. acs.orgnih.gov
Electron-Transfer Enthalpy (ETE): This descriptor also contributes to understanding electron transfer pathways. acs.orgnih.gov
Preferred Mechanisms: DFT studies indicate that for Sargachromanol and its derivatives, the hydrogen atom transfer (HAT) mechanism is often favored in gas phase environments. nih.govresearchgate.netfigshare.comnih.gov However, in polar solvents, the contribution of other mechanisms, such as single-electron transfer followed by proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET), increases. nih.govresearchgate.netfigshare.comnih.gov
Reactivity: The chemical hardness (η) and softness (S) parameters provide insights into molecular stability and chemical reactivity. Compounds with lower chemical hardness and higher softness tend to be more favorable in charge-transfer mechanisms, indicating higher antioxidant ability. acs.orgnih.gov
Preliminary Structural Requirements for Specific Biological Effects
Based on SAR investigations, certain structural features of this compound and related chromanols appear to be essential for their biological activities:
6-Hydroxy-Chromanol Core: The presence of a hydroxyl group at the C6 position of the chromanol ring is fundamental for its antioxidant activity, enabling radical scavenging and resonance stabilization. mdpi.comnih.govmdpi.com
Prenyl Side Chain: The polyisoprenoid side chain at the C2 position of the chromanol ring is crucial for membrane interaction, cellular permeability, and modulating specific biological effects. mdpi.comresearchgate.netgjhsr.org Variations in the length and saturation of this side chain, as well as the presence of additional functional groups (e.g., hydroxyl, aldehyde), contribute to the diverse activities and selectivity profiles observed among sargachromanols. frontiersin.orgnih.govresearchgate.netresearchgate.net
Methylation Pattern (Chromanol Ring): While this compound's specific methylation pattern is part of its defined structure, studies on vitamin E isomers (α, β, γ, δ-tocopherols/tocotrienols) highlight that the methylation pattern on the aromatic ring of the chromanol core can influence antioxidant potential, with more hydroxyl groups generally correlating with higher free radical scavenging capacity. nih.govrsc.org
Stereochemistry: The specific stereochemistry, such as the (4S,5S,6E,10E) configuration of this compound, is also a defining characteristic of the compound and can influence its interactions with biological targets. ontosight.ai
Further research is ongoing to fully delineate the complex interactions between the structural elements of this compound and its biological targets. mdpi.com
Molecular Target Identification and Computational Modeling
Ligand-Based and Structure-Based Virtual Screening Techniques
Virtual screening techniques, encompassing both ligand-based and structure-based approaches, have been extensively employed to evaluate the potential pharmacological activities of compounds such as Sargachromanol E. Structure-based virtual screening (SBVS) involves docking small drug molecules into the target protein's binding cavity and assessing the resulting docking position using a specific scoring scheme, typically binding affinity tandfonline.comnih.gov. This method allows for the evaluation of thousands of compounds at minimal cost and in a short timeframe tandfonline.comnih.gov.
For studies involving this compound, tools like PyRx Virtual Screening Tool with AutoDock VINA have been utilized to calculate binding energies and predict interactions with target proteins tandfonline.comnih.gov. Similarly, AutoDock 4.0 software has been applied for docking studies against Matrix Metalloproteinase-26 (MMP-26) researchgate.netresearchgate.net. The primary objective in these screenings is often to identify candidates with the lowest energy values, which correspond to the strongest ligand-protein binding and optimal docking scores nih.gov.
Identification of Specific Protein and Enzyme Targets
Computational modeling has identified several specific protein and enzyme targets for this compound and related sargachromanols, shedding light on their potential biological activities.
This compound has been computationally investigated as a potential inhibitor of RAC-alpha serine/threonine-protein kinase (Akt1) and RAC-beta serine/threonine-protein kinase (Akt2), which are frequently upregulated in conditions such as oral squamous cell carcinoma tandfonline.comnih.govnih.gov. In a study involving 20 marine algae compounds, this compound was identified among the top four compounds exhibiting the best binding scores for Akt1 tandfonline.comnih.govnih.govresearchgate.net. The binding affinities of selected compounds, including this compound, with Akt1 (PDB ID: 3QKL) were found to range from -9.5 kcal/mol to -10.8 kcal/mol, indicating a significant binding affinity tandfonline.comnih.gov.
However, in the same study, this compound was not selected as one of the best four inhibitors for Akt2 (PDB ID: 2JDO), where dieckol, 6,6′-bieckol, dioxinodehydroeckol, and caulerpenyne (B1231210) demonstrated stronger affinities tandfonline.comnih.govnih.govresearchgate.net. This suggests a more selective or potent interaction of this compound with Akt1 compared to Akt2.
Table 1: Binding Affinities of this compound and Other Marine Compounds with Akt1
| Compound | Binding Affinity (kcal/mol) with Akt1 (PDB ID: 3QKL) |
| This compound | Range: -9.5 to -10.8 (among top 4) tandfonline.comnih.gov |
| Dieckol | Range: -9.5 to -10.8 (among top 4) tandfonline.comnih.gov |
| 6,6′-Bieckol | Range: -9.5 to -10.8 (among top 4) tandfonline.comnih.gov |
| Siphonaxanthin | Range: -9.5 to -10.8 (among top 4) tandfonline.comnih.gov |
While direct computational docking data for this compound specifically targeting the IKK/IκB complex is limited in the provided search results, related chromane-type meroditerpenoids from Sargassum siliquastrum have shown relevance to this pathway. For instance, 9′-deoxythis compound, a new chromane-type meroditerpenoid structurally related to this compound and also isolated from Sargassum siliquastrum, has been established as an anti-neuroinflammatory agent by targeting the IKK/IκB/NF-κB signaling pathway researchgate.net. Additionally, Sargachromanol G, another compound from the sargachromanol family, has been reported to inhibit the phosphorylation of IκB-α and NF-κB (p65 and p50) in LPS-stimulated RAW 264.7 cells, indicating its modulatory effect on the NF-κB pathway researchgate.netnih.gov. The IKK/IκB/NF-κB signaling pathway is a key regulator of inflammatory responses, and its modulation by these compounds suggests a broader anti-inflammatory potential within the sargachromanol class mdpi.commdpi-res.com.
The mitogen-activated protein kinase (MAPK) cascade, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a crucial role in cellular responses to stress and inflammation, including the regulation of genes associated with inflammation through the transactivation of AP-1 proteins mdpi.comnih.gov. While direct computational modeling studies explicitly showing this compound's interaction with ERK, JNK, or p38 were not detailed in the provided search results, in vitro studies on Sargachromanol G (SG), a closely related compound also isolated from Sargassum siliquastrum, have demonstrated its ability to inhibit the phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner in LPS-stimulated RAW 264.7 cells researchgate.netnih.gov. This suggests that other sargachromanols, including this compound, may also influence these critical signaling pathways.
This compound has been investigated for its inhibitory potential against Matrix Metalloproteinase-26 (MMP-26) using in silico methods researchgate.netresearchgate.net. MMP-26 is a matrix metalloproteinase whose elevated expression is associated with various cancers, and its inhibition could offer a therapeutic strategy researchgate.netresearchgate.net. In molecular docking studies, this compound was found to interact with 14 residues of MMP-26, with nine of these interactions occurring at the protein's active site researchgate.net. Notably, this compound formed a single hydrogen bond with Gln 141, with a bond length of 1.914 Å researchgate.net. It was identified among marine metabolites exhibiting the least binding energy with MMP-26, alongside compounds like ajimolacetate, digalactosyldiacyl glyceral, sargachromanol D, and ceramide researchgate.netresearchgate.net.
Table 2: this compound Interactions with Matrix Metalloproteinase-26 (MMP-26)
| Target Protein | Number of Interacting Residues | Residues at Active Site | Key Interaction (Hydrogen Bond) | Bond Length (Å) |
| MMP-26 | 14 researchgate.net | 9 researchgate.net | Gln 141 researchgate.net | 1.914 researchgate.net |
The AP-1 (Activator Protein-1) signaling pathway is a transcription factor complex that plays a significant role in gene expression related to inflammation, proliferation, and differentiation, often activated downstream of the MAPK cascade nih.govmdpi.com. While no direct computational docking studies of this compound specifically targeting AP-1 components were found in the provided information, the established inhibitory effects of related sargachromanols (e.g., Sargachromanol G) on MAPK cascade members (ERK, JNK, p38) suggest an indirect influence on AP-1 activity researchgate.netnih.govnih.gov. Given that MAPKs regulate AP-1 proteins, a compound affecting MAPKs could consequently modulate AP-1 signaling.
Calcium Channels
This compound has demonstrated an inhibitory effect on calcium channels. mdpi.com Specifically, it acts on vascular smooth muscle cells by blocking the influx of calcium ions. mdpi.com Calcium ions typically contribute to the contraction of blood vessels; therefore, by inhibiting these channels, this compound promotes the relaxation of muscles in vessel walls, contributing to vasorelaxation. mdpi.com This mechanism also involves a reduction in oxidative stress, which further aids in protecting blood vessels from damage and inflammation. mdpi.com
iNOS and COX-2 Enzymes
This compound has shown inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. ontosight.aifrontiersin.org These enzymes are critical in inflammatory pathways, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandin (B15479496) E-2 (PGE-2). mdpi.comresearchgate.net Suppression of these enzymes by compounds like this compound leads to the regulation of inflammatory mediators, thereby influencing the production of pro-inflammatory cytokines and chemokines. mdpi.com Studies on related sargachromanols, such as Sargachromanol G, have shown dose-dependent inhibition of iNOS and COX-2 protein levels in LPS-stimulated RAW 264.7 macrophages. researchgate.netresearchgate.net this compound has been identified as one of the most effective sargachromanols in inhibiting the formation of nitric oxide. frontiersin.org
Acetylcholinesterase
This compound has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE). ontosight.ai AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for cognitive functions. semanticscholar.org Inhibition of AChE can lead to increased levels of acetylcholine, which is a therapeutic strategy for conditions like Alzheimer's disease. semanticscholar.org While specific detailed findings for this compound's inhibition of AChE are less extensively cited than for related compounds like Sargachromanol I and G, its inclusion as an identified inhibitor highlights its potential in neuroprotection. ontosight.airesearchgate.netnih.gov For instance, Sargachromanol I and G have been identified as potent reversible AChE inhibitors, with molecular docking simulations suggesting favorable binding affinities. nih.gov
Isocitrate
Sargachromanols, including this compound, have been identified as inhibitors of isocitrate lyase (ICL). researchgate.netthegoodscentscompany.comnih.govresearchgate.net ICL is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain microorganisms, notably Mycobacterium tuberculosis, particularly during dormancy. nih.gov The inhibition of ICL is considered a potential drug target for developing new antitubercular agents. nih.gov This suggests a role for this compound in antimicrobial or anti-infective research, specifically against pathogens that rely on the glyoxylate cycle.
Molecular Docking and Dynamics Simulations for Binding Affinity Prediction
Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting the biological activity of marine polyphenolic compounds, including this compound, based on their structural attributes. mdpi.com These in silico methods help to evaluate the binding affinity of a compound to its target protein, identify potential binding sites, and understand the nature of molecular interactions. nih.govnih.govnih.gov
Molecular docking studies involve placing a small drug molecule into the binding cavity of a target protein and evaluating the resulting docking position using a scoring scheme to determine binding affinity. nih.gov The lowest energy value typically reflects the strongest ligand-protein binding. nih.gov this compound has been a subject of such studies, for example, in the context of identifying potential inhibitors for proteins like Akt1, where it was selected among the top compounds based on docking scores. nih.gov
Molecular dynamics simulations further extend these predictions by simulating the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the dynamic nature of their interactions. nih.govresearchgate.netmdpi.com While specific detailed molecular dynamics simulation data for this compound's direct interactions with all the aforementioned targets are not extensively detailed in the provided snippets, the general application of these techniques to marine bioactive molecules, including sargachromanols, for predicting binding affinities and confirming stability is well-established. nih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, Sargachromanol G has been shown to have stable and higher binding affinities to Janus Kinases (JAKs) compared to approved inhibitors, with these findings validated by molecular dynamics simulations. nih.govmdpi.comresearchgate.net These computational approaches are crucial for accelerating drug discovery by efficiently screening compounds and predicting their pharmacological potential. nih.govnih.gov
Future Research Directions and Translational Perspectives
Elucidation of Additional Molecular Targets and Signaling Pathways
While Sargachromanol E has demonstrated anti-inflammatory and antioxidant activities, and has been shown to inhibit calcium channels and modulate the MAPK pathway, the full spectrum of its molecular targets and the intricate signaling pathways it influences remain largely unexplored. mdpi.comnih.govfrontiersin.org Future research should employ advanced proteomic, genomic, and metabolomic approaches to identify novel protein and gene targets. This could involve affinity chromatography coupled with mass spectrometry to identify direct binding partners, and transcriptomic analysis to reveal global gene expression changes induced by this compound. Investigations into its interaction with other critical cellular pathways beyond MAPK, such as NF-κB, PI3K/Akt, and JAK/STAT pathways, are crucial, especially given its reported anti-inflammatory and potential anti-cancer activities. frontiersin.orgnih.govnih.govnih.gov Understanding these interactions will provide a more complete picture of its pharmacological profile and potential therapeutic applications.
Comprehensive Mechanistic Studies of Observed Bioactivities
Current research has highlighted this compound's roles in vasorelaxation through calcium channel inhibition, its antioxidant effects via free radical scavenging, and its anti-inflammatory actions by suppressing inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and COX-2. mdpi.comnih.govfrontiersin.org However, a deeper dive into the precise molecular events underpinning these observed bioactivities is warranted. For instance, detailed kinetic and structural studies are needed to characterize its interaction with calcium channels. For its antioxidant activity, further elucidation of the specific radical scavenging mechanisms (e.g., hydrogen atom transfer, single-electron transfer) and the role of its chromanol core and side chains is essential. mdpi.comacs.org In the context of inflammation, beyond MAPK pathway modulation, investigating its impact on specific enzyme activities, receptor binding, and the regulation of gene expression at a more granular level will provide critical mechanistic insights. frontiersin.org
Exploration of Synergistic Effects with Other Bioactive Compounds
Marine environments are rich sources of diverse bioactive compounds, and natural products often exert their effects through synergistic interactions. mdpi.com Preliminary indications suggest that this compound, as part of a complex extract, may contribute to synergistic effects. ulisboa.ptencyclopedia.pub Future research should systematically investigate the potential synergistic or additive effects of this compound when combined with other known bioactive compounds, both from marine sources and conventional therapeutic agents. This could involve in vitro combination studies using various assays relevant to its bioactivities (e.g., anti-inflammatory, antioxidant, anti-cancer). Identifying beneficial combinations could lead to the development of multi-component therapies with enhanced efficacy and potentially lower individual compound dosages, thereby improving therapeutic indices.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation
While studies have utilized cell lines such as RAW 264.7 macrophages and human dermal fibroblasts to demonstrate this compound's anti-inflammatory and anti-aging effects, the development and utilization of more physiologically relevant in vitro and in vivo models are crucial for robust mechanistic validation. capes.gov.brnih.gov This includes employing 3D cell culture models, organ-on-a-chip systems, and co-culture models that better mimic the complexity of human tissues and physiological conditions. For in vivo studies, establishing disease-specific animal models that accurately reflect the conditions this compound aims to address (e.g., models of cardiovascular disease, inflammatory disorders, or specific cancers) will be essential. These advanced models will allow for a more accurate assessment of its bioavailability, pharmacokinetics, and pharmacodynamics, and will facilitate the translation of in vitro findings to potential clinical applications.
Methodological Advancements in Isolation and Characterization for Scalability
The isolation and characterization of this compound from natural sources, such as Sargassum siliquastrum, have been achieved using techniques like centrifugal partition chromatography (CPC), HPLC, NMR, and mass spectrometry. thegoodscentscompany.comnih.gov However, for potential large-scale production and commercialization, methodological advancements are necessary to improve the efficiency, yield, and purity of its isolation. Research should focus on optimizing extraction and purification protocols to enhance scalability, potentially exploring greener chemistry approaches and continuous flow methods. Furthermore, developing more rapid and cost-effective analytical techniques for quality control and standardization of this compound extracts will be vital for its consistent application in research and potential therapeutic development. mdpi.com
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of Sargachromanol E in purified extracts?
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D NMR) to analyze substituent patterns and chiral centers, particularly focusing on R1/R2 configurations. Mass spectrometry (HRMS) should corroborate the molecular formula (C27H36O4) and fragmentation patterns. Comparative analysis with published spectral data for this compound is critical, as minor structural variations (e.g., hydroxyl vs. methoxy groups) significantly affect bioactivity .
Q. Which in vitro models are commonly used to assess the anti-inflammatory activity of this compound?
The LPS-induced Raw 264.7 murine macrophage model is widely employed to evaluate IL-6 and TNF-α suppression. Key steps include:
- Pre-treating cells with this compound (e.g., 10–50 µM) before LPS stimulation.
- Quantifying cytokines via ELISA or multiplex assays.
- Validating results with secondary assays like NF-κB luciferase reporters or Western blotting for phosphorylated IκBα .
Q. What are the critical steps in isolating this compound from marine biomass?
Isolation typically involves:
- Methanol extraction of dried Sargassum spp. followed by liquid-liquid partitioning (e.g., hexane/ethyl acetate).
- Silica gel column chromatography with gradient elution (e.g., chloroform:methanol 50:1).
- Further purification via Sephadex LH-20 and ODS reverse-phase chromatography .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity of this compound across experimental models?
Discrepancies often arise from structural analogs (e.g., Sargachromanol D vs. E) or model-specific responses (e.g., macrophages vs. fibroblasts). Mitigation strategies include:
- Comparative structural analysis (e.g., verifying R2 substituents and chirality via X-ray crystallography) .
- Dose-response standardization across models (e.g., ensuring consistent molar concentrations in UVA-irradiated dermal fibroblasts vs. macrophages) .
- Multi-omics integration (e.g., transcriptomics to identify pathway-specific effects) .
Q. What strategies are effective for integrating transcriptomic/proteomic data with phenotypic assays when elucidating mechanisms of action?
- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to harmonize datasets from public repositories (e.g., ChEMBL, PubChem).
- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link omics signatures with phenotypic outcomes (e.g., anti-aging effects in fibroblasts).
- Validate hypotheses via knockdown/overexpression models (e.g., siRNA targeting Nrf2 or MAPK pathways) .
Q. How should systematic reviews reconcile conflicting data on this compound’s efficacy in anti-aging studies?
Follow COSMOS-E guidelines for observational studies:
- Stratify data by experimental design (e.g., in vitro vs. in vivo).
- Assess confounding variables (e.g., UVA irradiation protocols in fibroblast models) .
- Perform sensitivity analyses to exclude low-quality studies (e.g., those lacking sham controls or with inadequate blinding) .
Q. What methodological considerations are critical when designing dose-response meta-analyses for this compound?
- Define exposure metrics (e.g., IC50 values normalized to cell viability assays).
- Use random-effects models to account for heterogeneity in study designs.
- Apply GRADE criteria to evaluate evidence quality, prioritizing studies with mechanistic validation (e.g., knockout models or isotopic tracing) .
Data and Reproducibility
Q. How can researchers ensure interoperability of this compound data across chemical databases?
- Annotate datasets with InChI keys and SMILES notations to enable cross-platform queries.
- Deposit raw spectral data in domain-specific repositories (e.g., NMReDATA for NMR assignments).
- Adhere to OECD QSAR guidelines for computational modeling .
Q. What validation steps are essential when translating in vitro anti-inflammatory findings to in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
